molecular formula C14H15NO6 B13679805 5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid

Cat. No.: B13679805
M. Wt: 293.27 g/mol
InChI Key: QLOQBMBPANBSBX-UHFFFAOYSA-N
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Description

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing carboxylic acid group at position 4 and the electron-donating methoxy groups on the phenyl ring create regions of varied electron density, facilitating nucleophilic substitutions (S<sub>N</sub>1/S<sub>N</sub>2). Key reactions include:

Reaction Type Conditions Products/Outcomes
Acyl Substitution Thionyl chloride (SOCl<sub>2</sub>), 60°CFormation of 5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carbonyl chloride
Esterification Alcohol (R-OH), H<sub>2</sub>SO<sub>4</sub> catalystCorresponding esters (e.g., methyl/ethyl esters) for improved lipophilicity
Amide Formation Amines (R-NH<sub>2</sub>), DCC couplingBioactive amide derivatives (e.g., carboxamides for drug discovery)

The carboxylic acid group primarily participates in these reactions, while the methoxy groups stabilize intermediates through resonance.

Electrophilic Aromatic Substitution (EAS)

The 2,4,6-trimethoxyphenyl group directs electrophiles to specific positions due to its substitution pattern:

Electrophile Position Attacked Product Notes
Nitration Para to methoxyNitro derivatives Limited by steric hindrance from methoxy groups
Sulfonation Ortho/para to methoxySulfonic acid derivatives Requires fuming H<sub>2</sub>SO<sub>4</sub> at high temps
Halogenation Meta to methoxyChloro/bromo derivatives Iodination rarely observed due to steric effects

The trimethoxy arrangement enhances electron density at the phenyl ring but introduces steric challenges for bulky electrophiles .

Acid-Base Reactions

The carboxylic acid group (pK<sub>a</sub> ~4.5) undergoes deprotonation in basic media, forming water-soluble salts:

Base Reaction Outcome Applications
NaOH/KOHSodium/potassium salts for aqueous-phase reactionsPharmaceutical formulations
Amines (e.g., NH<sub>3</sub>)Ammonium salts for crystallizationPurification and characterization

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in [3+2] cycloadditions under specific conditions:

Reagent Conditions Product
Diazomethane (CH<sub>2</sub>N<sub>2</sub>)RT, anhydrous etherPyrazole derivatives via ring expansion
Grignard reagents (R-MgX)Reflux in THFRing-opened intermediates for functionalization

Comparative Reactivity with Structural Analogs

The 2,4,6-trimethoxy substitution differentiates this compound from related isoxazoles:

Compound Key Reactivity Differences
5-Methyl-3-(2,4,5-trimethoxyphenyl) isomerHigher electrophilic activity at phenyl ring due to asymmetric substitution
3-Methoxy-5-methylisoxazole-4-carboxylic acidReduced steric hindrance enables faster nucleophilic substitutions
Dichlorophenyl analogs Enhanced electrophilicity due to electron-withdrawing Cl groups; prone to cross-coupling reactions

Mechanistic Insights from Research

  • Nucleophilic Acyl Substitution : The carbonyl carbon’s electrophilicity is amplified by the adjacent isoxazole ring, enabling efficient chloride or amide formation .

  • Steric Effects : The 2,4,6-trimethoxy configuration hinders EAS at the phenyl ring, favoring meta-substitution where possible .

  • Biological Relevance : Ester and amide derivatives show enhanced bioavailability in preclinical studies, correlating with their improved membrane permeability .

Scientific Research Applications

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid stands out due to its unique trimethoxyphenyl group, which enhances its biological activity and specificity. This structural feature allows for more diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid is a synthetic compound belonging to the isoxazole family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅N₁O₆
  • Molecular Weight : 293.27 g/mol
  • Structural Features : The compound features a methyl group at the 5-position and a 2,4,6-trimethoxyphenyl substituent at the 3-position of the isoxazole ring. This unique substitution pattern enhances its lipophilicity and biological activity compared to simpler derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. In vitro evaluations against various human cancer cell lines have shown promising results:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • DU-145 (prostate cancer)
    • MDA MB-231 (breast cancer)

In these studies, compounds derived from similar isoxazole structures exhibited significant cytotoxicity against these cell lines, with some demonstrating superior activity compared to standard drugs like etoposide .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Binding : Potential binding to receptors that regulate apoptosis and cell cycle progression has been suggested .

Comparative Analysis

To better understand the unique properties of this compound, we can compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
3-MethylisoxazoleMethyl group on isoxazoleLimited anticancer activity
5-(2-Chlorophenyl)isoxazole-4-carboxylic acidChlorine substituentsModerate anticancer activity
5-Methyl-3-(2,4-dimethoxyphenyl)isoxazole-4-carboxylic acidDimethoxy substitutionEnhanced activity compared to simpler derivatives

The trimethoxy substitution in our compound likely contributes to its enhanced biological activity through improved solubility and receptor interaction .

Case Studies

  • Study on Anticancer Activity :
    A series of derivatives including this compound were synthesized and tested for anticancer efficacy. The results indicated that compounds with more complex substitutions showed increased potency against MCF-7 and A549 cell lines compared to simpler isoxazole derivatives .
  • Mechanistic Insights :
    Research exploring the interaction of this compound with cellular targets revealed that it could modulate signaling pathways involved in apoptosis. This was evidenced by increased levels of pro-apoptotic markers in treated cells .

Properties

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

5-methyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H15NO6/c1-7-11(14(16)17)13(15-21-7)12-9(19-3)5-8(18-2)6-10(12)20-4/h5-6H,1-4H3,(H,16,17)

InChI Key

QLOQBMBPANBSBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=C(C=C2OC)OC)OC)C(=O)O

Origin of Product

United States

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